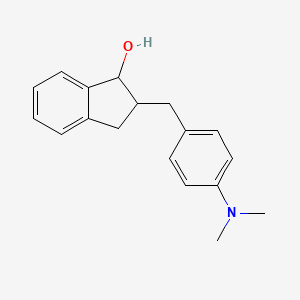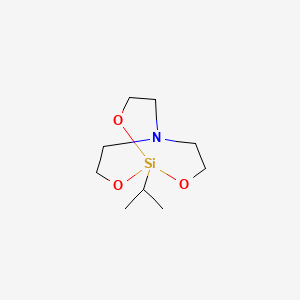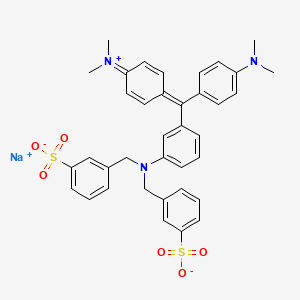
Methanaminium, N-(4-((3-(bis((3-sulfophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, inner salt, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast Green FCF is synthesized through a series of chemical reactions involving aromatic amines and formaldehyde. The process typically involves the condensation of 4-dimethylaminobenzaldehyde with 3-(bis((3-sulfophenyl)methyl)amino)aniline under acidic conditions, followed by oxidation to form the final dye .
Industrial Production Methods
Industrial production of Fast Green FCF involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the dye meets regulatory standards for use in food and other applications .
Chemical Reactions Analysis
Types of Reactions
Fast Green FCF undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products.
Reduction: Reduction reactions can alter the dye’s color and properties.
Substitution: Substitution reactions can modify the dye’s functional groups, affecting its solubility and staining properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and sulfonic acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, each with unique properties and applications .
Scientific Research Applications
Fast Green FCF is widely used in scientific research due to its staining properties:
Chemistry: Used as a pH indicator and in titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Utilized in diagnostic tests and as a marker in various assays.
Industry: Applied in food coloring, textile dyeing, and as a tracer in environmental studies.
Mechanism of Action
Fast Green FCF exerts its effects through its ability to bind to proteins and nucleic acids. The dye’s molecular structure allows it to interact with specific amino acid residues and nucleotides, resulting in a color change that can be detected visually or spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
Brilliant Blue FCF: Another triarylmethane dye used in similar applications but with a different color profile.
Tartrazine: A synthetic lemon yellow azo dye used in food and pharmaceuticals.
Sunset Yellow FCF: An orange azo dye used in food and cosmetics.
Uniqueness
Fast Green FCF is unique due to its brilliant turquoise color and stability under various conditions. It is less likely to fade compared to other dyes, making it a preferred choice for long-term staining applications .
Properties
CAS No. |
6505-31-3 |
|---|---|
Molecular Formula |
C37H36N3NaO6S2 |
Molecular Weight |
705.8 g/mol |
IUPAC Name |
sodium;3-[[3-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[(3-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-18-14-29(15-19-32)37(30-16-20-33(21-17-30)39(3)4)31-10-7-11-34(24-31)40(25-27-8-5-12-35(22-27)47(41,42)43)26-28-9-6-13-36(23-28)48(44,45)46;/h5-24H,25-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
InChI Key |
MUZZWLMOXNGWRP-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC(=CC=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


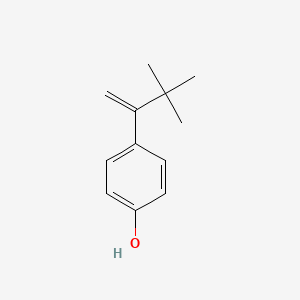
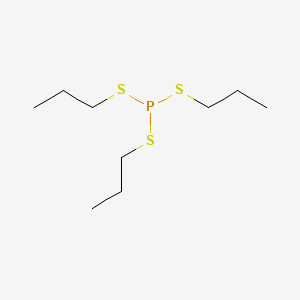

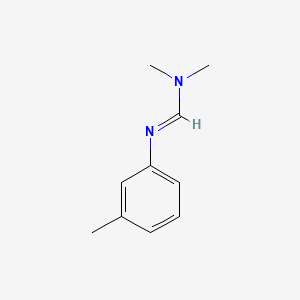
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
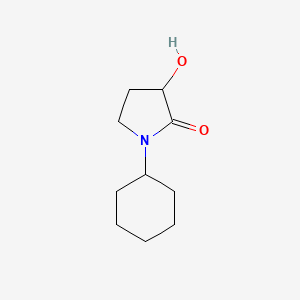
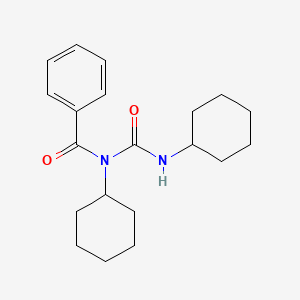
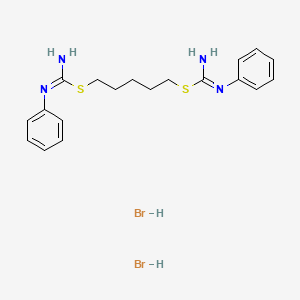
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
